2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
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Overview
Description
Chemical Reactions Analysis
Triazolopyridazines can participate in various chemical reactions, particularly those involving the triazole and pyridazine rings. These reactions can include things like ring-opening reactions, substitutions, and additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom could increase its reactivity, while the presence of the aromatic rings could influence its solubility and stability .Scientific Research Applications
Synthesis and Biological Activity
- A variety of novel pyridine and fused pyridine derivatives, including compounds related to 2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one, were synthesized and demonstrated antimicrobial and antioxidant activity. These compounds were also subject to in silico molecular docking screenings, indicating moderate to good binding energies on the target protein GlcN-6-P synthase (Flefel et al., 2018).
- Another study involved the synthesis of a similar compound, with its structure confirmed by various spectroscopic techniques and crystallography. The compound showed certain molecular interactions and was subjected to density functional theory calculations to understand its properties (Sallam et al., 2021).
Antimicrobial and Antifungal Applications
- New pyrazoline and pyrazole derivatives related to the chemical structure were synthesized and characterized. These compounds exhibited antimicrobial activity against various bacteria and fungi, highlighting their potential in medicinal chemistry (Hassan, 2013).
- In a related study, novel heterocyclic compounds based on a similar molecular structure were synthesized and showed significant antibacterial activity against several types of bacteria, demonstrating their potential as antimicrobial agents (El-Salam et al., 2013).
Molecular Modeling and Synthetic Applications
- Research on similar triazolopyridazine derivatives involved molecular modeling studies to predict their interaction with biological targets, indicating potential applications in drug design and discovery (El-Reedy & Soliman, 2020).
- A study focused on the synthesis of various heterocyclic compounds, including triazolopyridazines, which are structurally related. These compounds were evaluated for their potential in creating new pharmaceuticals (Moneam, 2004).
Herbicidal Applications
- Research on pyridazinone herbicides, which share a similar structural motif, has shown that these compounds can inhibit photosynthesis in plants. This indicates potential applications in agricultural chemistry for weed control (Hilton et al., 1969).
Future Directions
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O/c1-13-6-7-16(10-14(13)2)18-8-9-19-23-24(20(26)25(19)22-18)12-15-4-3-5-17(21)11-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUWNCIHYFTDQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC(=CC=C4)Cl)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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